Agn-PC-00joqx
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-00joqx is a chemical compound with the molecular formula C13H26O2. It contains a total of 40 bonds, including 14 non-hydrogen bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 ketone (aliphatic), 1 hydroxyl group, and 1 secondary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of intermediates: This may include the use of Grignard reagents, organolithium compounds, or other nucleophilic agents to form carbon-carbon bonds.
Oxidation and reduction reactions: These steps are crucial for introducing functional groups such as hydroxyl and ketone groups.
Purification: Techniques such as recrystallization, column chromatography, and distillation are commonly used to purify the final product.
Industrial Production Methods
Industrial production of Agn-PC-00joqx would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
Agn-PC-00joqx can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or carboxylic acids, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Its unique structure could be explored for therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Agn-PC-00joqx can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The exact mechanism of action of Agn-PC-00joqx is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
AGN-PC-0CUK9P: A compound related to PPI21, showing high affinity for RET and VEGFR2.
AGN-PC-0BWTZX: A similar compound to Cabozantinib, with superior affinity against VEGFR2.
Uniqueness
Agn-PC-00joqx stands out due to its specific combination of functional groups and bond structures, which confer unique chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
460355-57-1 |
---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
5-hydroxy-2,4,4-trimethyldecan-3-one |
InChI |
InChI=1S/C13H26O2/c1-6-7-8-9-11(14)13(4,5)12(15)10(2)3/h10-11,14H,6-9H2,1-5H3 |
InChI Key |
VRCQBDWHOBEFDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(C)(C)C(=O)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.